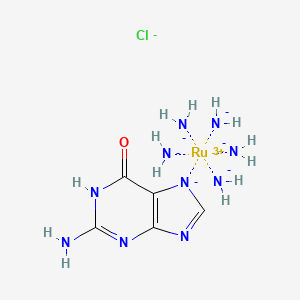
(3-(Trifluoromethyl)pyrazin-2-yl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-(Trifluoromethyl)pyrazin-2-yl)methanamine is a chemical compound with the molecular formula C6H6F3N3 and a molecular weight of 177.13 g/mol . This compound is characterized by the presence of a trifluoromethyl group attached to a pyrazine ring, which is further connected to a methanamine group. The trifluoromethyl group imparts unique chemical properties to the compound, making it of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 3-chloropyrazine with trifluoromethylamine under controlled conditions to form the desired product . The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a catalyst to facilitate the reaction.
Industrial Production Methods
Industrial production of (3-(Trifluoromethyl)pyrazin-2-yl)methanamine may involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
(3-(Trifluoromethyl)pyrazin-2-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield pyrazine oxides, while reduction can produce various amine derivatives .
Scientific Research Applications
(3-(Trifluoromethyl)pyrazin-2-yl)methanamine has several applications in scientific research:
Mechanism of Action
The mechanism of action of (3-(Trifluoromethyl)pyrazin-2-yl)methanamine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The pyrazine ring can engage in hydrogen bonding and π-π interactions with biological molecules, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
(3-(Trifluoromethyl)pyridin-2-yl)methanamine: Similar in structure but with a pyridine ring instead of a pyrazine ring.
(3-(Trifluoromethyl)benzylamine: Contains a benzene ring instead of a pyrazine ring.
Uniqueness
(3-(Trifluoromethyl)pyrazin-2-yl)methanamine is unique due to the presence of the pyrazine ring, which imparts distinct electronic and steric properties compared to other similar compounds. This uniqueness makes it valuable in specific chemical reactions and applications where other compounds may not be as effective .
Properties
Molecular Formula |
C6H6F3N3 |
|---|---|
Molecular Weight |
177.13 g/mol |
IUPAC Name |
[3-(trifluoromethyl)pyrazin-2-yl]methanamine |
InChI |
InChI=1S/C6H6F3N3/c7-6(8,9)5-4(3-10)11-1-2-12-5/h1-2H,3,10H2 |
InChI Key |
VYFFMGVFXVBJPX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C(=N1)CN)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


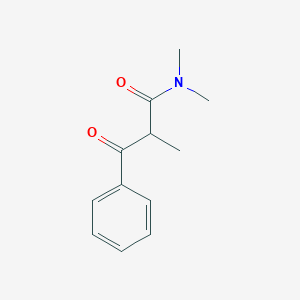
![6-Bromo-2-methyl-3H-imidazo[4,5-c]pyridine](/img/structure/B15248851.png)
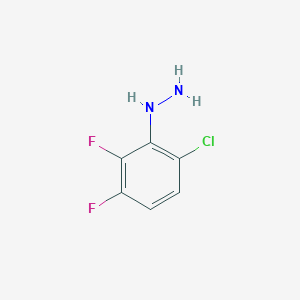
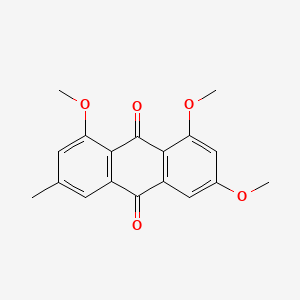
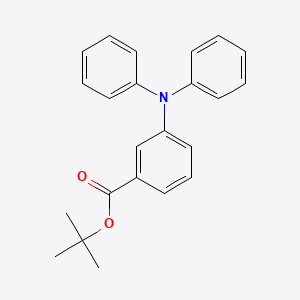
![(8S)-10-benzyl-12-oxa-10-azatricyclo[6.3.1.02,7]dodeca-2,4,6-triene-1-carboxylic acid](/img/structure/B15248873.png)
![tert-Butyl (R)-3-([2,2'-bipyridin]-5-yl)-2-aminopropanoate](/img/structure/B15248877.png)
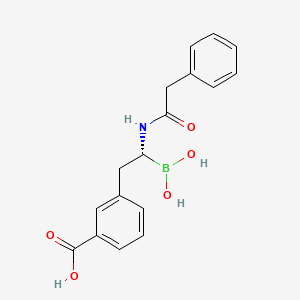
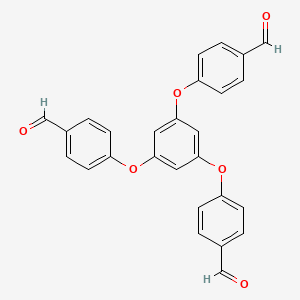
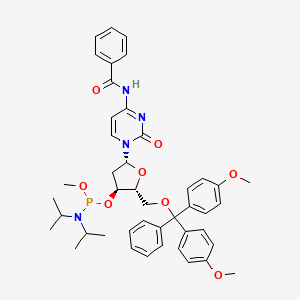
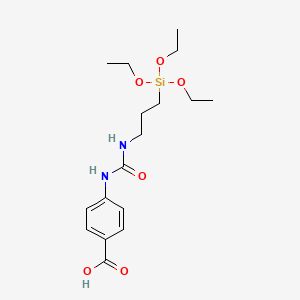

![7-Bromo-4-chloroimidazo[1,5-a]quinoxaline](/img/structure/B15248902.png)
